N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is a synthetic organic compound that features a furan ring, a sulfonamide group, and a substituted acetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with an appropriate alkylating agent.
Synthesis of the sulfonamide: The sulfonamide group can be introduced by reacting 4-methylbenzenesulfonyl chloride with an amine.
Coupling reactions: The final compound can be synthesized by coupling the furan-2-ylmethyl intermediate with the sulfonamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Furanones, carboxylic acids
Reduction: Amines
Substitution: Nitro compounds, halogenated aromatics
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, potentially leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-phenylacetamide: Lacks the sulfonamide group.
N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide: Lacks the furan ring.
N-(furan-2-ylmethyl)-N-(4-methylphenyl)acetamide: Lacks the sulfonamide group.
Uniqueness
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is unique due to the combination of a furan ring, a sulfonamide group, and a substituted acetamide moiety. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-5-9-18(10-6-16)23(15-19-4-3-13-27-19)21(24)14-22-28(25,26)20-11-7-17(2)8-12-20/h3-13,22H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOLOJOWEKYSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)CNS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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